molecular formula C9H12INO2S B2514383 4-iodo-N-propylbenzenesulfonamide CAS No. 403793-14-6

4-iodo-N-propylbenzenesulfonamide

Cat. No.: B2514383
CAS No.: 403793-14-6
M. Wt: 325.16
InChI Key: KGYDARINJYFOEP-UHFFFAOYSA-N
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Description

4-iodo-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12INO2S and its molecular weight is 325.16. The purity is usually 95%.
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Scientific Research Applications

Oxidation Catalysts

Research has shown that sulfonamide-substituted iron phthalocyanines, which may involve compounds similar to 4-iodo-N-propylbenzenesulfonamide, have been designed with parameters crucial for potential oxidation catalysts, including solubility and stability. These compounds exhibit remarkable stability under oxidative conditions and have been used in the oxidation of olefins, showing the utility of sulfonamide compounds in catalytic processes (Işci et al., 2014).

Antimycobacterial Agents

Another study introduced sulfonamides as thiol-activated sources of sulfur dioxide (SO2), demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This research highlights the potential of sulfonamide compounds in developing new treatments for tuberculosis, with specific compounds exhibiting higher potency than existing clinical agents (Malwal et al., 2012).

Anticancer Drug Candidates

New dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways. These compounds were also tested for their carbonic anhydrase inhibitory effects, demonstrating significant potential as anticancer drug candidates (Gul et al., 2018).

Inhibitors of Carbonic Anhydrase

Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isozymes, crucial for various physiological functions. These inhibitors have applications in treating conditions like glaucoma, showing the broad therapeutic potential of sulfonamide derivatives (Casini et al., 2000).

Chemical Synthesis and Material Science

Sulfonamides have been utilized in the synthesis of new compounds and materials, demonstrating their versatility in chemical synthesis. For example, novel platinum(II) dithiocarbimato complexes have been synthesized from 4-iodobenzenesulfonamide, showcasing the role of sulfonamides in developing new materials with potential applications in catalysis and electronics (Amim et al., 2008).

Properties

IUPAC Name

4-iodo-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDARINJYFOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.